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Executive Summary
Orziloben (SEFA-6179) is a pioneering, orally administered, synthetic medium-chain fatty acid

(MCFA) analogue currently under investigation for the treatment of Intestinal Failure-Associated

Liver Disease (IFALD), a rare and severe orphan liver condition. Developed by NorthSea

Therapeutics, Orziloben is designed to overcome the limitations of natural MCFAs by resisting

rapid metabolism, thereby enabling effective targeting of the liver. Preclinical evidence

suggests that Orziloben addresses multiple pathogenic drivers of IFALD, including cholestasis,

steatosis, inflammation, and fibrosis. A Phase 1 clinical trial has demonstrated a favorable

safety and tolerability profile. A Phase 2a study is currently underway to evaluate its efficacy in

patients with IFALD. This document provides a comprehensive overview of the therapeutic

potential of Orziloben, its mechanism of action, and the available clinical and preclinical data.

Introduction: The Unmet Need in Intestinal Failure-
Associated Liver Disease (IFALD)
Intestinal Failure-Associated Liver Disease (IFALD), also known as Parenteral Nutrition-

Associated Liver Disease (PNALD), is a serious complication arising from long-term parenteral

nutrition in patients with intestinal failure.[1][2] The condition is characterized by a spectrum of

liver abnormalities, including steatosis, cholestasis, inflammation, and fibrosis, which can
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progress to cirrhosis and end-stage liver disease.[1][3] IFALD represents a significant unmet

medical need, as there are currently no approved pharmacological therapies.[4]

Orziloben: A Novel Therapeutic Approach
Orziloben is a structurally engineered fatty acid designed for enhanced pharmacological

effects. As a medium-chain fatty acid analogue, it is readily absorbed from the gastrointestinal

tract and directly targets the liver via the portal vein. A key innovation in its design is its

resistance to rapid metabolism, a common limitation of naturally occurring MCFAs. This allows

for sustained therapeutic concentrations in the liver.

Proposed Mechanism of Action
Orziloben is believed to exert its therapeutic effects by targeting multiple fatty acid-sensitive

receptors within the liver. One of the key identified targets is the Peroxisome Proliferator-

Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating

lipid metabolism, inflammation, and bile acid homeostasis.

dot digraph "Orziloben_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho,

nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12,

label="Proposed Mechanism of Action of Orziloben", labeljust="l", labelloc="t" ];
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"Orziloben" -> "PPAR-alpha" [ label="Activates", fontcolor="#202124", color="#202124" ];

"PPAR-alpha" -> "Lipid_Metabolism" [ color="#34A853" ]; "PPAR-alpha" ->

"Inflammation_Reduction" [ color="#EA4335" ]; "PPAR-alpha" -> "Bile_Acid_Homeostasis" [

color="#4285F4" ];

"Lipid_Metabolism" -> "Reduced_Steatosis" [ color="#34A853" ]; "Inflammation_Reduction" ->

"Reduced_Inflammation" [ color="#EA4335" ]; "Bile_Acid_Homeostasis" ->

"Reduced_Cholestasis" [ color="#4285F4" ]; "Reduced_Inflammation" -> "Reduced_Fibrosis" [

color="#EA4335" ]; } END_DOT Caption: Proposed mechanism of action of Orziloben in

IFALD.

Preclinical Evidence
Extensive preclinical studies have demonstrated the potential of Orziloben to mitigate the key

pathological features of IFALD. In animal models of parenteral nutrition-induced liver injury,

Orziloben has been shown to:

Completely prevent severe cholestasis and the development of fibrosis.

Prevent a pronounced increase in markers of liver damage.

Significantly reduce the number of myofibroblasts, the primary collagen-producing cells in

the liver.

Reduce hepatic inflammation and steatosis.

While specific quantitative data from these preclinical studies are not publicly available, the

qualitative descriptions from the manufacturer suggest robust efficacy.

Representative Preclinical Experimental Protocol
The following is a generalized protocol for inducing IFALD in an animal model, based on

common practices in the field.

dot digraph "Preclinical_Experimental_Workflow" { graph [ rankdir="TB", splines=ortho,

nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12,
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label="Generalized Preclinical Experimental Workflow for Orziloben in an IFALD Model",

labeljust="l", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"Animal_Model" [ label="Animal Model Selection\n(e.g., Piglets, Mice)", fillcolor="#4285F4",

fontcolor="#FFFFFF" ];

"Catheterization" [ label="Surgical Placement of\nCentral Venous Catheter",

fillcolor="#FBBC05", fontcolor="#202124" ];

"PN_Infusion" [ label="Continuous Parenteral\nNutrition Infusion", fillcolor="#EA4335",

fontcolor="#FFFFFF" ];

"Treatment_Groups" [ label="Randomization into Treatment Groups:\n1. Control (PN only)\n2.

Orziloben + PN", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Dosing" [ label="Oral Administration of Orziloben\nor Placebo", fillcolor="#4285F4",

fontcolor="#FFFFFF" ];

"Monitoring" [ label="Monitoring of Clinical Signs\nand Blood Parameters", fillcolor="#FBBC05",

fontcolor="#202124" ];

"Endpoint_Analysis" [ label="Endpoint Analysis:\n- Histopathology of Liver\n- Gene Expression

Analysis\n- Biomarker Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Animal_Model" -> "Catheterization" [color="#202124"]; "Catheterization" -> "PN_Infusion"

[color="#202124"]; "PN_Infusion" -> "Treatment_Groups" [color="#202124"];

"Treatment_Groups" -> "Dosing" [color="#202124"]; "Dosing" -> "Monitoring"

[color="#202124"]; "Monitoring" -> "Endpoint_Analysis" [color="#202124"]; } END_DOT

Caption: Generalized preclinical workflow for evaluating Orziloben.

Clinical Development Program
Orziloben is currently in Phase 2a of its clinical development for IFALD.

Phase 1 Clinical Trial
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A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, and

pharmacokinetics of Orziloben in healthy volunteers.

Design: Randomized, placebo-controlled, single and multiple ascending dose study.

Key Findings:

Orziloben was generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.

The majority of treatment-emergent adverse events were mild and transient.

Laboratory parameters, ECG, and vital signs remained stable during treatment.

Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy

subjects receiving the 1,000 mg dose.

Table 1: Summary of Phase 1 Clinical Trial

Parameter Description

Study ID Not publicly available

Phase 1

Population Healthy Volunteers

Design
Randomized, Placebo-Controlled, Ascending

Dose

Dosage Up to 1,000 mg once-daily for 14 days

Primary Endpoints Safety and Tolerability

Key Outcomes Favorable safety and tolerability profile

Phase 2a Clinical Trial (INITIATIVE Trial)
A Phase 2a, proof-of-concept clinical trial (NCT05919680) is currently ongoing to evaluate the

efficacy, safety, and pharmacokinetics of Orziloben in adult patients with IFALD.
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Design: A randomized, double-blind, placebo-controlled study. The trial consists of two parts:

Part A is a 4-week safety and pharmacokinetics cohort, and Part B is a 12-week signal-

detection cohort.

Population: Up to 36 adult subjects with IFALD receiving parenteral nutrition.

Primary and Secondary Endpoints: The key endpoints are designed to assess the effect of

Orziloben on various aspects of liver health, including:

Reduction of steatosis (measured by MRI-PDFF)

Reduction in inflammation (measured by AST, ALT, and hsCRP)

Improvement in cholestasis (measured by ALP, GGT, total bilirubin, and direct bilirubin)

Improvement in fibrosis (measured by Fibroscan, ELF, and PRO-C3)

The readout from this trial is anticipated in the second half of 2025.

Table 2: Overview of the Phase 2a (INITIATIVE) Clinical Trial

Parameter Description

Study ID NCT05919680

Phase 2a

Population Adult patients with IFALD on parenteral nutrition

Design Randomized, Double-Blind, Placebo-Controlled

Sample Size Up to 36 subjects

Treatment Duration Part A: 4 weeks; Part B: 12 weeks

Primary Endpoints
Safety, Tolerability, Pharmacokinetics, and

Pharmacodynamics

Secondary Endpoints
Changes in markers of steatosis, inflammation,

cholestasis, and fibrosis

Expected Readout H2 2025
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Clinical Trial Protocol Workflow
dot digraph "Clinical_Trial_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4,

ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Phase 2a

(INITIATIVE) Clinical Trial Workflow", labeljust="l", labelloc="t" ];
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fontcolor="#FFFFFF" ];

"Treatment_A" [ label="Part A: 4-Week Treatment Period", fillcolor="#34A853",

fontcolor="#FFFFFF" ];

"Treatment_B" [ label="Part B: 12-Week Treatment Period", fillcolor="#34A853",

fontcolor="#FFFFFF" ];

"Follow_Up" [ label="End-of-Treatment Assessments\nand Follow-Up", fillcolor="#4285F4",

fontcolor="#FFFFFF" ];

"Data_Analysis" [ label="Data Analysis and\nReporting", fillcolor="#5F6368",

fontcolor="#FFFFFF" ];

"Screening" -> "Baseline" [color="#202124"]; "Baseline" -> "Randomization" [color="#202124"];

"Randomization" -> "Treatment_A" [color="#202124"]; "Treatment_A" -> "Treatment_B"
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END_DOT Caption: Workflow of the Phase 2a INITIATIVE clinical trial.

Future Directions and Conclusion
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Orziloben represents a promising and targeted therapeutic strategy for the treatment of IFALD,

an orphan liver disease with a significant unmet medical need. Its novel mechanism of action,

favorable preclinical data, and encouraging Phase 1 results provide a strong rationale for its

continued clinical development. The ongoing Phase 2a INITIATIVE trial will be crucial in

determining the clinical efficacy of Orziloben and its potential to become the first approved

therapy for this debilitating condition. The results of this study are eagerly awaited by the

scientific and medical communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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